1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid
Description
1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid (CAS: 1246761-84-1) is a boronic acid derivative of the pyrrolopyridine scaffold, a privileged structure in medicinal chemistry due to its planar aromatic system and hydrogen-bonding capabilities. Its molecular formula is C₇H₇BN₂O₂, with a molecular weight of 161.96 g/mol . The compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize bioactive molecules, particularly kinase inhibitors, as demonstrated in the synthesis of 1,2,6-thiadiazinone derivatives .
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-4-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)6-2-4-10-7-5(6)1-3-9-7/h1-4,11-12H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSPGIZCHXNPRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CNC2=NC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246761-84-1 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridin-4-ylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid typically involves several steps. One common method includes the cross-coupling reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) yields the desired product .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling, the product is typically a biaryl compound.
Scientific Research Applications
1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid has a wide range of applications in scientific research:
Biology: This compound is studied for its potential as an inhibitor of enzymes and proteins, making it valuable in biochemical research.
Industry: It is used in the synthesis of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid involves its interaction with molecular targets such as enzymes and proteins. For instance, it can inhibit the activity of kinases by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various cellular pathways, making it a valuable tool in studying signal transduction and other biological processes .
Comparison with Similar Compounds
Positional Isomers of Pyrrolopyridine Boronic Acids
The position of the boronic acid group on the pyrrolopyridine ring significantly impacts reactivity and applications. Key isomers include:
Key Insight : The 4-yl isomer exhibits superior reactivity in Suzuki couplings (e.g., 83% yield for compound 15 ), likely due to favorable electronic and steric effects.
Functionalized Derivatives: Tosylated Boronic Acid
The tosylated derivative, 1-[(4-Methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid (CAS: 882562-39-2), introduces a sulfonyl group, altering properties:
Application : The tosyl group enhances stability in aqueous environments but complicates coupling reactions due to steric bulk.
Carboxylic Acid Analogs
| Property | 4-yl Boronic Acid | 4-Carboxylic Acid |
|---|---|---|
| Functional Group | Boronic acid (-B(OH)₂) | Carboxylic acid (-COOH) |
| Molecular Weight | 161.96 g/mol | 162.15 g/mol |
| Reactivity | Suzuki cross-coupling | Hydrogen bonding, salt formation |
| Biological Role | Kinase inhibitor synthesis | Metal coordination in enzymes |
Insight: Boronic acids enable cross-coupling reactions, whereas carboxylic acids participate in non-covalent interactions .
Suzuki Coupling Efficiency
The 4-yl boronic acid demonstrates high efficiency in synthesizing thiadiazinone kinase inhibitors. For example:
- Compound 15 : 83% yield under optimized conditions (Pd[3,5-(F₃C)₂C₆H₃]₃, DPEPhos, K₂CO₃) .
- Compound 16 : 36% yield with a hydroxy-substituted thiadiazine, indicating substituent-dependent reactivity .
Comparison : The 5-yl isomer (CAS: 944059-24-9) shows lower yields in analogous reactions, underscoring the criticality of boronic acid positioning .
Stability and Handling
- 4-yl Boronic Acid: No specific storage data provided, but boronic acids generally require dry, cool conditions.
- Tosylated Derivative : Requires -20°C storage under inert atmosphere, reflecting sensitivity to moisture and oxidation .
Biological Activity
1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C7H7BN2O2
- Molecular Weight : 161.96 g/mol
- Class : Boronic acid derivative
The compound features a pyrrolo-pyridine core fused with a boronic acid moiety, which is crucial for its reactivity and biological interactions.
This compound primarily targets the Fibroblast Growth Factor Receptor (FGFR) family, which includes FGFR1, FGFR2, FGFR3, and FGFR4. The interaction with these receptors leads to:
- Inhibition of FGFR Activity : The compound inhibits the dimerization and autophosphorylation of FGFRs, disrupting downstream signaling pathways involved in cell proliferation, migration, and angiogenesis.
- Induction of Apoptosis : By inhibiting FGFR signaling, the compound can lead to decreased cell proliferation and increased apoptosis in cancer cells .
Anticancer Properties
Research has demonstrated that this compound exhibits promising anticancer activity:
- In vitro Studies : The compound has shown effective inhibition against various cancer cell lines. For instance, it demonstrated an IC50 value of 15 μM against bladder cancer cells and improved potency (IC50 = 1.6 μM) with structural modifications that enhanced its bioactivity without toxicity to normal cells .
| Cancer Cell Line | IC50 (μM) | Notes |
|---|---|---|
| Bladder | 15 | Moderate inhibition |
| Modified Derivative | 1.6 | Enhanced potency |
Other Biological Activities
Apart from its anticancer properties, the compound's mechanism may also extend to other therapeutic areas:
- Inhibition of SGK-1 Kinase : It has been suggested that compounds similar to this compound can inhibit SGK-1 kinase, which is implicated in various diseases .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Synthesis and Evaluation : A study synthesized derivatives of this compound to assess their anticancer properties. Modifications led to significant increases in potency against specific cancer types while maintaining low toxicity levels in non-cancerous cell lines .
- Structure-Based Design : Research focused on designing orally bioavailable inhibitors based on the pyrrolo-pyridine scaffold highlighted the importance of structural modifications for enhancing efficacy against cancer cell lines while minimizing side effects .
Q & A
Q. What are the established synthetic routes for 1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A common approach involves coupling halogenated pyrrolopyridine precursors (e.g., bromo- or iodo-substituted derivatives) with boronic acid pinacol esters under palladium catalysis. For example, Pd(PPh₃)₄ and K₂CO₃ in a toluene/EtOH/H₂O solvent system at 90–105°C yield the target boronic acid . Alternative routes may involve direct borylation of the pyrrolopyridine core using Miyaura borylation conditions (e.g., bis(pinacolato)diboron with Pd catalysts) .
Q. How is structural confirmation achieved for this compound?
Characterization relies on multinuclear NMR (¹H, ¹³C, and ¹¹B), LCMS, and elemental analysis. For instance, ¹H NMR in DMSO-d₆ typically shows aromatic protons in the δ 7.5–8.7 ppm range, with distinct signals for the NH proton (~δ 12–14 ppm) . LCMS data (e.g., ESI-MS m/z 161.96 [M+H]⁺) and HPLC purity (>95%) are critical for confirming molecular weight and purity .
Q. What solvents and conditions stabilize this compound during reactions?
The compound is sensitive to protic solvents and acidic conditions, which can induce protodeboronation. Anhydrous polar aprotic solvents (e.g., THF, DMF) under inert atmospheres (N₂/Ar) are preferred. Stabilizing agents like ethylene glycol or chelating bases (e.g., K₃PO₄) may mitigate decomposition .
Q. How is purity optimized post-synthesis?
Recrystallization from methanol or ethanol is effective for removing unreacted precursors. For higher-purity requirements, column chromatography (silica gel, eluting with gradients of EtOAc/hexanes) or preparative HPLC (C18 column, acetonitrile/water with 0.1% TFA) is recommended .
Q. What are its primary reactivity patterns in cross-coupling reactions?
The boronic acid participates in Suzuki-Miyaura couplings with aryl/heteroaryl halides, enabling functionalization at the pyrrolopyridine core. For example, coupling with 3,4-dimethoxyphenylboronic acid under Pd catalysis yields biaryl derivatives . It also undergoes nucleophilic additions with carbonyl compounds in acidic media .
Advanced Research Questions
Q. How can reaction yields be improved in challenging cross-coupling scenarios?
Catalyst optimization is critical. Using Pd(OAc)₂ with SPhos ligand or XPhos-Pd-G3 precatalysts enhances turnover in sterically hindered systems. Microwave-assisted synthesis (e.g., 120°C, 30 min) reduces reaction times and improves yields by 15–20% compared to conventional heating .
Q. What strategies mitigate protodeboronation during storage and reactions?
Lyophilization and storage at –20°C under argon minimize hydrolysis. In reactions, adding 2–5 mol% of Cu(I) salts (e.g., CuTC) stabilizes the boronic acid via chelation. Alternatively, using trifluoroborate salts (K⁺ or Cs⁺) enhances stability in aqueous conditions .
Q. How are reaction impurities analyzed and resolved?
Impurities (e.g., dehalogenated byproducts or oxidized species) are identified via LC-MS/MS and ²D NMR (COSY, HSQC). For example, a 5% NaOH wash during workup removes acidic impurities, while scavengers like QuadraSil® AP remove residual Pd . Kinetic studies (e.g., reaction monitoring by in-situ IR) help pinpoint side-reaction pathways .
Q. What computational tools predict reactivity and regioselectivity?
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states to predict coupling regioselectivity. Molecular docking studies (e.g., AutoDock Vina) assess binding affinities of derived compounds for target proteins (e.g., kinase inhibitors), guiding SAR development .
Q. How is the compound utilized in structure-activity relationship (SAR) studies?
Derivatives are synthesized by modifying the pyrrolopyridine core (e.g., introducing electron-withdrawing groups at the 3-position) to enhance binding to biological targets. For instance, 4-aroyl-substituted analogs show improved inhibitory activity against kinases, as validated by IC₅₀ assays and X-ray crystallography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
